molecular formula C25H24N4O4S B2533164 ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1021226-64-1

ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2533164
CAS RN: 1021226-64-1
M. Wt: 476.55
InChI Key: ZDTNKVHAHCWCBB-UHFFFAOYSA-N
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Description

The compound "ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate" is a complex organic molecule that appears to be related to various pyrrolopyrimidine derivatives. These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss the synthesis, characterization, and biological activities of several compounds that are structurally related to the target compound, although none of them directly describe the exact molecule .

Synthesis Analysis

The synthesis of related pyrrolopyrimidine derivatives often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine, followed by acid-catalyzed dehydration . Similarly, the synthesis of other pyrimidine derivatives, such as ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is achieved through a Biginelli three-component cyclocondensation reaction . These methods could potentially be adapted to synthesize the target compound by incorporating the appropriate sulfur-containing side chain at the relevant step in the synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of a pyrrolopyrimidine core, which can be further substituted with various functional groups. The crystal structure of a related compound, ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, reveals a planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system with a phenyl ring twisted with respect to this system . This information suggests that the target compound may also exhibit a planar pyrrolopyrimidine core with additional substituents influencing its overall conformation.

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyrimidine derivatives can be influenced by the presence of various substituents and functional groups. For example, the presence of an ethoxycarbonyl group on the benzene ring has been shown to be crucial for the biological activity of certain compounds . The sulfur-containing side chain in the target compound may also impart unique reactivity, potentially through thiol-disulfide exchange reactions or interactions with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives can vary widely depending on their specific structure. For instance, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents attached to the core structure. The spectral properties, such as IR, NMR, and UV-Vis, are often used to characterize these compounds and confirm their structures . Theoretical calculations, including DFT/B3LYP, can provide insights into the electronic structure, molecular orbitals, and potential non-linear optical properties of these molecules .

Biological Activities Analysis

Pyrrolopyrimidine derivatives have been investigated for various biological activities, including anti-juvenile hormone effects, antioxidant properties, and potential as antitumor agents . The design of these compounds often targets specific enzymes or biological pathways, such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and cell proliferation . The target compound's biological activity would likely be influenced by its ability to interact with biological targets, which could be elucidated through molecular docking studies and in vitro or in vivo assays.

Scientific Research Applications

Design and Synthesis

  • Antifolate and Antitumor Agents : This compound and its analogues have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Classical antifolate analogues have shown significant inhibitory effects on human DHFR and tumor cell growth in culture (Gangjee et al., 2007).

Molecular and Structural Studies

  • Molecular Docking and Nonlinear Optical Properties : Studies involving FT-IR and FT-Raman spectra have explored the molecular structure, stability, and electrostatic potential of similar compounds. These studies also delve into nonlinear optical properties and potential inhibitory activity against specific inhibitors (El-Azab et al., 2016).

Asymmetric Synthesis

  • Chiral Building Blocks for Alkaloid Synthesis : This compound has been used in the asymmetric intramolecular Michael reaction to create chiral building blocks for alkaloid synthesis. These reactions have led to moderate to excellent optical yields, which are significant in the field of enantioselective synthesis (Hirai et al., 1992).

Crystallographic Analysis

  • Crystal Structures in Azaheterocyclic Phosphonates : X-ray diffraction analysis has been used to characterize the crystal structures of related ethyl phosphonamidate and phosphonate compounds. These studies provide insights into molecular assemblies and the aromaticity of heterocyclic moieties (Pietrzak et al., 2018).

Dual Inhibition Studies

Synthetic Pathways

properties

IUPAC Name

ethyl 4-[[2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-3-29-23(31)22-21(19(14-26-22)16-8-6-5-7-9-16)28-25(29)34-15-20(30)27-18-12-10-17(11-13-18)24(32)33-4-2/h5-14,26H,3-4,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNKVHAHCWCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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